4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
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Overview
Description
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a piperidine moiety, and a hydrochloride salt, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Methylation: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazole ring or the piperidine moiety, potentially yielding amine or alcohol derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazole ring and piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and cellular uptake processes.
Medicine
Medically, the compound is explored for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and infectious diseases.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and piperidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one: The base compound without the hydrochloride salt.
3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one: Lacks the methyl group at the 4-position.
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-thione: Contains a sulfur atom instead of oxygen in the triazole ring.
Uniqueness
The presence of the hydrochloride salt in 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride enhances its solubility and stability, making it more suitable for biological and industrial applications compared to its analogs. The specific configuration of the piperidine moiety also contributes to its unique reactivity and interaction with molecular targets.
Biological Activity
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its triazole ring and piperidine moiety, which contribute to its biological properties. The chemical structure can be represented as follows:
- Chemical Formula : C12H18ClN5O
- Molecular Weight : 273.76 g/mol
Anticancer Activity
Research has demonstrated that compounds containing the triazole moiety exhibit anticancer properties. For instance, studies on related triazole compounds have shown their effectiveness against various cancer cell lines. In vitro evaluations indicate that these compounds can induce apoptosis and halt cell proliferation through mechanisms such as G2/M phase arrest in the cell cycle .
Table 1: Anticancer Activity of Similar Triazole Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-(1,2,3-triazol-1-yl)coumarin | MCF-7 (Breast) | 10 | Apoptosis induction |
4-(1,2,3-triazol-1-yl)coumarin | A549 (Lung) | 8 | G2/M phase arrest |
4-Methyl-3-triazole | SW480 (Colon) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives can exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal ergosterol biosynthesis or bacterial cell wall synthesis.
Case Study: Antimicrobial Evaluation
In a study evaluating various triazole derivatives against common pathogens, the compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics.
Neuroprotective Effects
Recent studies suggest that compounds similar to 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride may possess neuroprotective properties. These effects are hypothesized to result from modulation of neurotransmitter systems and reduction of oxidative stress.
Table 2: Neuroprotective Activity of Triazole Compounds
Compound Name | Model Used | Effect Observed |
---|---|---|
4-Methyltriazole | Rat model of ischemia | Reduced neuronal death |
5-(triazolyl)-pyridine | Mouse model of AD | Improved cognitive function |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in metabolic pathways.
- Receptor Modulation : Interaction with various receptors can alter physiological responses.
- Cell Cycle Interference : Inducing cell cycle arrest leads to reduced proliferation in cancer cells.
Properties
IUPAC Name |
4-methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVLGBXUJLOOZ-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=NNC(=O)N2C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C2=NNC(=O)N2C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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